
Glu-lys
Overview
Description
Glu-Lys, or the combination of the amino acids glutamic acid (Glu) and lysine (Lys), is a dipeptide that plays a significant role in various biological processes. Glutamic acid is known for its involvement in metabolic pathways and as a neurotransmitter, while lysine is essential for protein synthesis and has a role in the production of enzymes and hormones .
Synthesis Analysis
The synthesis of L-lysine in Corynebacterium glutamicum occurs via a split pathway, where the flux distribution between the succinylated intermediates and the D-diaminopimelate dehydrogenase pathway is influenced by the availability of ammonium in the medium . In the context of Glu-Lys derivatives, cyclo(L-Lys-L-Glu) derivatives have been synthesized through coupling reactions, cyclization, deprotection, and protection reactions, demonstrating the ability to gelate various solvents and water .
Molecular Structure Analysis
The molecular structure of Glu-Lys-related compounds has been studied extensively. For instance, the role of Glu73 in goose type lysozyme was investigated, showing that its carboxyl group is directly involved in the catalytic action of the enzyme . Furthermore, the molecular packing in hydrogels of cyclo(L-Lys-L-Glu) derivatives has been elucidated through X-ray diffraction and computer modeling .
Chemical Reactions Analysis
Chemical reactions involving Glu-Lys include the conversion of Glu-plasminogen to Lys-plasminogen on the endothelial cell surface, which enhances the fibrinolytic potential of the blood vessel wall . Additionally, the spontaneous chemical reaction in organogels from cyclo(L-Lys-L-Glu) derivatives in acetone leads to color alteration and increased mechanical strength due to Schiff base formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Glu-Lys-related compounds have been compared, such as the molecular weights and sedimentation coefficients of Glu-plasminogen and Lys-plasminogen, revealing conformational differences . The stability of alpha-helices in peptides is influenced by Glu-Lys salt bridges, which are enthalpy-driven and contribute to the peptide's secondary structure . The fluorescent properties of (Lysozyme type VI)-stabilized Au8 clusters, which can sense glutathione, also highlight the chemical reactivity of Glu-Lys-related compounds .
Scientific Research Applications
Role in Cell Surface Plasminogen Activation
Glu-lys plays a critical role in converting Glu-plasminogen to Lys-plasminogen, which is essential for optimal stimulation of plasminogen activation on cell surfaces. This conversion and activation process localizes the broad-spectrum proteolytic activity of plasmin on cell surfaces, significantly influencing processes like fibrinolysis, cell migration, and prohormone processing. Enhanced cell surface plasminogen activation is facilitated by the increased processing of Glu-plasminogen to Lys-plasminogen, highlighting the importance of Glu-lys in these physiological processes (Miles, Castellino, & Gong, 2003).
Biomedical Applications of Poly(glutamic acid) and Poly(lysine)
Poly(glutamic acid) (PGA) and poly(lysine) (PL), which include Glu and lys in their structures, are known for their water solubility, biodegradability, edibility, and non-toxicity towards humans and the environment. These properties make them highly suitable for various biomedical applications. Extensive research has been conducted on the use of PGA and PL in biomedical materials, drug delivery carriers, and biological adhesives. Their unique features position PGA and PL as promising candidates in the field of biomedical applications (Shih, Van, & Shen, 2004).
Future Directions
The future directions of “Glu-lys” research could involve its potential applications in biomedical fields. For instance, the CREKA peptide (Cys-Arg-Glu-Lys-Ala) has shown promising results in targeting overexpressed fibrin in different models, such as cancers, myocardial ischemia-reperfusion, and atherosclerosis . This suggests that “Glu-lys” and similar peptides could have potential applications in targeted drug delivery and other therapeutic strategies .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBXWRGITSUJPB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glu-lys | |
CAS RN |
5891-53-2 | |
| Record name | Glutamyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the Glu-Lys pairing contribute to protein structure stabilization?
A: Glutamic acid (Glu) and lysine (Lys) can form salt bridges, a type of non-covalent interaction between oppositely charged residues. These interactions contribute significantly to the stability of α-helices and β-hairpins in peptides and proteins. [, , , , ]
Q2: Are there specific spatial requirements for Glu-Lys interactions to contribute to helix stability?
A: Yes, research indicates that (i, i+3) and (i, i+4) spacings of Glu-Lys residues on the surface of an α-helix are most favorable for salt bridge formation and helix stabilization. Interestingly, a Glu-Lys-Glu triplet at (i, i+4, i+8) does not provide additional stability, suggesting anticooperativity and potential limitations in lysine's ability to simultaneously engage in two salt bridges. [, ]
Q3: Does the orientation of the Glu-Lys pair (i.e., Glu-Lys vs. Lys-Glu) affect its stabilizing effect?
A: While both orientations contribute to helix stability, studies suggest that the Lys-Glu arrangement may be more dominant and provide stronger stabilization. This observation is supported by analyses of protein structures, where Lys-Glu interactions are more prevalent, often with the Glu-Lys pair spatially distant. []
Q4: Do interactions other than salt bridges contribute to the stability of Glu-Lys pairings?
A: Yes, hydrogen bonding plays a significant role, particularly in (i, i+3) and (i, i+4) Glu-Lys spacings. These hydrogen bonds persist even at high salt concentrations (2.5M NaCl), suggesting a significant non-electrostatic contribution. Furthermore, (i, i+4) Gln-Glu hydrogen bonds demonstrate similar strength to the hydrogen bonding component of Glu-Lys interactions, highlighting the importance of hydrogen bonding in these systems. []
Q5: Can you provide an example where the Glu-Lys motif is directly involved in enzymatic activity?
A: Yes, the enzyme lysyl oxidase (LO), involved in collagen and elastin crosslinking, exhibits catalytic dependence on the Glu-Lys sequence. LO shows a marked preference for oxidizing peptidyl lysine in the presence of nearby dicarboxylic amino acids, with the -Glu-Lys- sequence being optimal for its activity. []
Q6: Does the sequence context around the Glu-Lys motif influence LO activity?
A: Yes, the specific sequence context surrounding the Glu-Lys motif significantly impacts LO's oxidative activity. While the -Glu-Lys- sequence is efficiently oxidized, the -Lys-Glu- sequence demonstrates significantly lower activity. Furthermore, the -Asp-Glu-Lys- sequence proves to be a very poor substrate for LO, despite its presence and subsequent oxidation in type I collagen. This observation supports a model where collagen requires assembly into fibrils prior to LO-mediated oxidation. []
Q7: Are there other enzymes where the Glu-Lys motif plays a crucial role in substrate specificity?
A: Yes, lys-gingipain (Kgp), a cysteine proteinase produced by the bacterium Porphyromonas gingivalis, exhibits specificity for substrates containing the Glu-Lys motif. Fluorogenic peptide substrates like carbobenzoxy (Z)-His-Glu-Lys-MCA and Z-Glu-Lys-MCA have been successfully used to study Kgp activity. These substrates demonstrate high specificity for Kgp and resistance to other proteases like Arg-gingipain, trypsin, and cathepsins B, L, and H. []
Q8: How do these computational insights contribute to drug design efforts?
A: Understanding the energetics and dynamics of Glu-Lys interactions, especially within the context of protein structures and enzyme active sites, paves the way for more targeted drug design strategies. By computationally screening and designing molecules that can specifically interact with Glu-Lys motifs, researchers can develop novel therapeutics for various diseases. For example, understanding the role of Glu-Lys in stabilizing the AP-1 transcriptional complex, which regulates oncogene expression, could lead to new anti-cancer therapies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





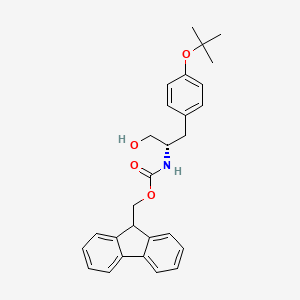

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
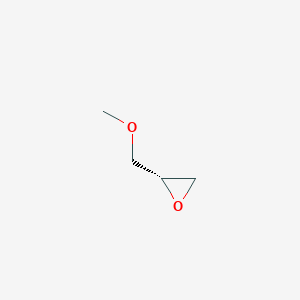
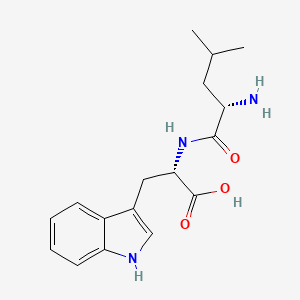
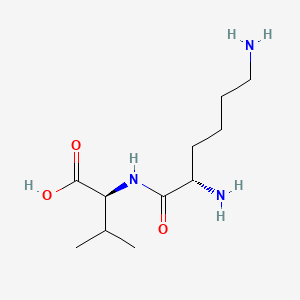
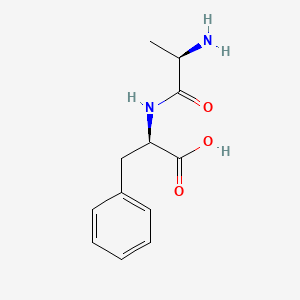

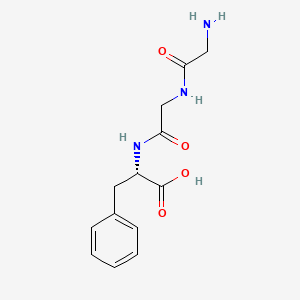

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)